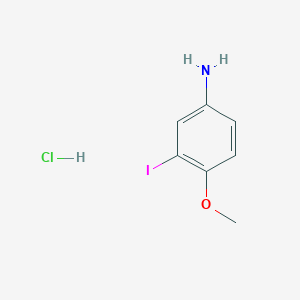

3-Iodo-4-methoxyaniline hydrochloride

Description

Nomenclature and Chemical Identity in Academic Contexts

3-Iodo-4-methoxyaniline (B1291583) hydrochloride is systematically known by its IUPAC name, 3-iodo-4-methoxyaniline hydrochloride. In scientific literature and commercial catalogs, it is also referred to by several synonyms, including 4-Amino-2-iodoanisole hydrochloride and 3-Iodo-p-anisidine hydrochloride. beilstein-journals.orgtcichemicals.comnih.gov Its unique structure, featuring an aniline (B41778) core substituted with iodine and a methoxy (B1213986) group, provides a reactive scaffold for a multitude of chemical transformations.

Below is a data table summarizing the key chemical identifiers for 3-Iodo-4-methoxyaniline.

| Identifier | Value |

| IUPAC Name | 3-iodo-4-methoxyaniline |

| Molecular Formula | C₇H₈INO |

| Molecular Weight | 249.05 g/mol nih.gov |

| CAS Number | 74587-12-5 beilstein-journals.orgnih.gov |

| Synonyms | 4-Amino-2-iodoanisole, 3-Iodo-p-anisidine beilstein-journals.orgtcichemicals.com |

Significance as an Intermediate in Advanced Organic Synthesis

The strategic placement of the iodo, methoxy, and amino groups on the benzene (B151609) ring makes this compound a valuable intermediate in advanced organic synthesis. The presence of an aryl iodide is particularly significant as it serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. wikipedia.orgwikipedia.orgresearchgate.net

Detailed research has demonstrated the utility of aryl iodides, such as the one present in 3-Iodo-4-methoxyaniline, in a variety of powerful synthetic methodologies:

Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes, a crucial step in the synthesis of many natural products and functional materials. wikipedia.orgresearchgate.netlibretexts.orgresearchgate.net

Buchwald-Hartwig Amination: A cornerstone of modern organic chemistry, this reaction facilitates the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide array of substituted anilines and other nitrogen-containing compounds. beilstein-journals.orgresearchgate.netorganic-chemistry.orgrug.nl

Heck Reaction: This method is employed to form substituted alkenes by coupling aryl halides with alkenes, providing a direct route to complex olefinic structures. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com

Furthermore, this compound is a key building block in the synthesis of heterocyclic compounds, such as substituted benzimidazoles. Benzimidazole derivatives are known to possess a wide spectrum of pharmacological activities.

Role in Pharmaceutical and Agrochemical Development

The functional group array of this compound makes it a desirable starting material in the development of new pharmaceutical and agrochemical agents. Aniline derivatives are integral components of many bioactive molecules.

In the pharmaceutical industry, aniline scaffolds are found in a variety of drugs, including kinase inhibitors which are a major class of anti-cancer therapeutics. nih.govnih.gov Research into Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors often involves the synthesis of complex molecules where aniline derivatives serve as key precursors. nih.govbeilstein-journals.orgnih.govresearchgate.netgoogle.comnih.govmdpi.comsigmaaldrich.com For instance, the synthesis of the EGFR inhibitor Dacomitinib utilizes a 3-chloro-4-fluoroaniline, a structurally similar compound, highlighting the importance of this class of reagents in medicinal chemistry. google.com

In the agrochemical sector, the development of novel fungicides and other crop protection agents often relies on the synthesis of new chemical entities. The structural motifs present in this compound can be incorporated into potential agrochemical candidates to modulate their biological activity and physical properties. nih.gov

Historical Perspective of Aniline Derivatives in Chemical Science

The story of aniline and its derivatives is deeply intertwined with the history of modern chemistry. Aniline was first isolated in 1826, but it was the accidental discovery of the synthetic dye mauveine from aniline by William Henry Perkin in 1856 that truly revolutionized the chemical industry. researchgate.net This discovery marked the birth of the synthetic dye industry and spurred further research into the chemistry of aniline and its derivatives.

Beyond dyes, the late 19th and early 20th centuries saw the emergence of aniline derivatives in medicine. Acetanilide (B955), derived from aniline, was one of the early synthetic analgesics. This paved the way for the development of a vast number of medicinal compounds based on the aniline structure. The versatility of aniline as a chemical building block has ensured its continued importance in both academic research and industrial applications for over a century and a half.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-iodo-4-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPNYLFTKXGWMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641035 | |

| Record name | 3-Iodo-4-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261173-06-2 | |

| Record name | Benzenamine, 3-iodo-4-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261173-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-4-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 3-iodo-4-methoxy-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Iodo 4 Methoxyaniline Hydrochloride

Strategic Approaches to Aromatic Iodination

The introduction of an iodine atom onto the aromatic ring of a 4-methoxyaniline derivative requires careful consideration of directing group effects and the choice of iodinating agent.

Electrophilic aromatic substitution (EAS) is a foundational reaction class for functionalizing aromatic rings. chegg.com In the context of 4-methoxyaniline, both the amino (-NH2) and methoxy (B1213986) (-OCH3) groups are electron-donating and thus activate the ring towards electrophilic attack. They are both ortho, para-directing groups. Since the para position is occupied by the methoxy group relative to the amino group, electrophilic substitution is directed to the positions ortho to the activating groups. The amino group is a more powerful activating group than the methoxy group, thus directing the incoming electrophile primarily to the position ortho to it, which is the C-3 position.

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective substitution at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org In this strategy, a heteroatom-containing group on the aromatic ring coordinates to an organolithium reagent, typically n-butyllithium or t-butyllithium. wikipedia.org This coordination facilitates the deprotonation of the nearest ortho proton, creating a highly reactive aryllithium intermediate. wikipedia.org

For a substrate like 4-methoxyaniline, the amino group would first need to be protected (e.g., as an amide or carbamate) to prevent side reactions with the strongly basic organolithium reagent. This protected group then serves as the DMG. The process involves the following steps:

Protection: The amino group of 4-methoxyaniline is converted into a suitable DMG, such as a pivalamide (B147659) or carbamate.

Lithiation: The protected aniline (B41778) is treated with a strong base like n-butyllithium. The DMG directs the lithium to deprotonate the C-3 position, forming an aryllithium species.

Iodination: The aryllithium intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I2) or 1,2-diiodoethane, to install the iodine atom at the C-3 position.

Deprotection: The protecting group is removed to regenerate the free amine.

Salt Formation: The resulting 3-iodo-4-methoxyaniline (B1291583) is treated with hydrochloric acid to yield the hydrochloride salt.

| Step | Reagent/Condition | Purpose |

| Protection | Pivaloyl chloride or similar | Convert -NH2 to a DMG |

| Lithiation | n-BuLi or t-BuLi | Regioselective deprotonation at C-3 |

| Iodination | I2 | Introduction of the iodine atom |

| Deprotection | Acid or base hydrolysis | Restore the amino group |

| Salt Formation | HCl | Form the hydrochloride salt |

Direct iodination can be accomplished using various electrophilic iodinating agents. Iodine itself is not highly electrophilic, so its use often requires an oxidizing agent or a Lewis acid catalyst. researchgate.net Iodine monochloride (ICl) is a more polarized and thus more reactive electrophilic iodinating agent than molecular iodine. ontosight.ai

The reaction with anilines involves the attack of the electron-rich aromatic ring on the iodine atom of ICl. ontosight.ainiscpr.res.in The kinetics of iodination of substituted anilines with iodine monochloride in an aqueous acetic acid medium have been studied, confirming that the active species are the free anilines which are attacked by the electrophile. niscpr.res.in For 4-methoxyaniline, the powerful activation by the amino and methoxy groups facilitates direct iodination at the C-3 position.

Table of Common Iodinating Agents:

| Iodinating Agent | Formula | Characteristics |

|---|---|---|

| Iodine | I2 | Mildly electrophilic; often used with an oxidizing agent. |

| Iodine Monochloride | ICl | Polarized and highly reactive electrophile. ontosight.ai |

An alternative and widely used strategy involves the introduction of a nitro group, which can later be reduced to the target amino group. This multi-step pathway allows for controlled functionalization of the aromatic ring. The synthesis of 3-iodo-4-methoxyaniline via this route typically starts from 4-nitroanisole (B1192098) or involves the nitration of a 4-methoxyaniline derivative. A common intermediate is 2-iodo-4-nitroanisole (B188917). chemicalbook.comsigmaaldrich.com

The general sequence is as follows:

Nitration: 4-methoxyaniline is first protected as an acetanilide (B955) to moderate the reactivity of the amino group and prevent oxidation. The resulting 4-methoxyacetanilide is then nitrated, typically with nitric acid in acetic acid, to yield 2-nitro-4-methoxyacetanilide. orgsyn.org

Hydrolysis: The acetyl group is removed by hydrolysis to give 2-nitro-4-methoxyaniline.

Sandmeyer-type Reaction: The 2-nitro-4-methoxyaniline can be converted to 2-iodo-4-nitroanisole, though a more direct route starts with 2-nitroanisole (B33030) itself.

Reduction: The crucial step is the reduction of the nitro group of 2-iodo-4-nitroanisole to an amine. This is commonly achieved using reducing agents like iron powder in the presence of an acid (like acetic acid or ammonium (B1175870) chloride in aqueous ethanol) or catalytic hydrogenation. chemicalbook.com The reduction of 2-iodo-1-methoxy-4-nitrobenzene with iron powder and ammonium chloride in ethanol (B145695)/water at 85°C gives a quantitative yield of 3-iodo-4-methoxyaniline. chemicalbook.com

Salt Formation: The product is then treated with hydrochloric acid to form 3-iodo-4-methoxyaniline hydrochloride.

This method is advantageous because it avoids potential poly-iodination and leverages well-established nitration and reduction reactions.

Electrophilic Aromatic Iodination Techniques

Specific Reaction Pathways for this compound

The most direct synthesis involves the electrophilic iodination of the readily available starting material, 4-methoxyaniline.

This pathway capitalizes on the activating and directing effects of the substituent groups already present on the aromatic ring.

Reaction Scheme: 4-methoxyaniline is dissolved in a suitable solvent, such as aqueous acetic acid or an alcohol. An iodinating agent, such as iodine monochloride or a mixture of an iodide salt (e.g., KI) and an oxidant (e.g., H2O2), is added. niscpr.res.in The strong activation from the -NH2 and -OCH3 groups directs the electrophilic iodine to the C-3 position, which is ortho to the strongly activating amino group. The reaction mixture is stirred, often at room temperature, until the starting material is consumed. After an aqueous workup to remove excess reagents, the crude 3-iodo-4-methoxyaniline is isolated. To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (like isopropanol (B130326) or ether) and treated with a solution of hydrogen chloride. The resulting salt precipitates and can be collected by filtration.

Reaction Details:

| Parameter | Description |

|---|---|

| Starting Material | 4-Methoxyaniline (p-Anisidine) |

| Iodinating Agent | Iodine Monochloride (ICl) or NaI/Oxone® |

| Solvent | Acetic Acid, Methanol (B129727), or Dichloromethane |

| Product | 3-Iodo-4-methoxyaniline |

| Final Step | Treatment with HCl to form the hydrochloride salt |

Optimized Conditions for Reaction Control and Product Refinement

The refinement of synthetic protocols is crucial for maximizing yield, minimizing byproducts, and ensuring operational simplicity. For the synthesis of 3-iodo-4-methoxyaniline and related aryl iodides, optimization primarily centers on the diazotization-iodination sequence and the reduction of nitro-aromatic precursors.

One established route to 3-iodo-4-methoxyaniline involves the reduction of a nitro precursor, 2-iodo-1-methoxy-4-nitrobenzene. The reaction conditions for this transformation have been optimized to achieve a quantitative yield. chemicalbook.com The process employs iron powder as the reducing agent in the presence of an ammonium chloride promoter. The reaction is typically conducted in a mixed solvent system of ethanol and water at an elevated temperature to ensure completion. chemicalbook.com

Key parameters for this reduction are detailed below:

| Parameter | Optimized Condition | Purpose | Source |

| Starting Material | 2-Iodo-1-methoxy-4-nitrobenzene | Nitro-aromatic precursor | chemicalbook.com |

| Reducing Agent | Iron powder (3.0 eq.) | Efficiently reduces the nitro group to an amine | chemicalbook.com |

| Promoter | Ammonium chloride (3.0 eq.) | Activates the reduction process | chemicalbook.com |

| Solvent System | Ethanol / Water (5:1 ratio) | Provides solubility for reactants and facilitates reaction | chemicalbook.com |

| Temperature | 85 °C | Ensures a reasonable reaction rate | chemicalbook.com |

| Reaction Time | 1 hour | Sufficient for complete conversion | chemicalbook.com |

| Yield | 100% (crude) | Indicates high efficiency of the optimized conditions | chemicalbook.com |

For syntheses proceeding via diazotization-iodination of an aniline precursor, optimization focuses on the diazotizing and iodinating agents, as well as the reaction medium. Modern protocols have moved away from harsh acidic conditions and low temperatures. For instance, the use of acidic ionic liquids like N-methyl-2-pyrrolidonum hydrosulfate ([H-NMP]HSO4) serves as both a mild proton source and a solvent, allowing the reaction to proceed at room temperature. ijcce.ac.ir The optimal molar ratio for this system was found to be 1:2.5:4:2.5 for the amine, sodium nitrite (B80452), [H-NMP]HSO4, and sodium iodide, respectively. ijcce.ac.ir This approach successfully prevents the formation of phenolic byproducts often seen in aqueous media. ijcce.ac.ir

Advanced Synthetic Techniques and Catalysis in Aniline Iodination

Recent advancements in organic synthesis have introduced sophisticated catalytic systems that offer new routes to halogenated anilines, often with high selectivity and functional group tolerance. These methods include palladium-catalyzed C-H activation and novel metal-catalyzed or metal-free iodination strategies.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. This strategy allows for the regioselective introduction of an iodine atom onto an aniline derivative, often guided by a directing group. While direct application to 3-iodo-4-methoxyaniline is specific, the principle is broadly applicable. For example, Pd(II)-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant has been developed for substrates containing a weakly coordinating amide auxiliary. nih.gov This approach is significant because it avoids harsher, more electrophilic iodinating reagents that can lead to poor regioselectivity with electron-rich arenes like methoxyanilines. nih.gov

The catalytic cycle typically involves:

Coordination of a directing group on the aniline substrate to the palladium center.

Concerted metalation-deprotonation to achieve C-H bond cleavage and form a palladacycle intermediate.

Oxidative addition of the iodine source to the Pd(II) center, forming a Pd(IV) intermediate.

Reductive elimination to form the C-I bond and regenerate the Pd(II) catalyst.

While carbopalladation, the insertion of an alkene or alkyne into a carbon-palladium bond, is a cornerstone of many complex palladium-catalyzed cascade reactions, its direct role in the primary synthesis of 3-iodo-4-methoxyaniline is less common. figshare.comnih.govnih.gov However, it represents an advanced synthetic concept where, following an initial C-H activation or other palladacycle formation, further carbon-carbon bond-forming steps could be initiated before the final C-I bond formation, enabling the synthesis of more complex aniline derivatives. rsc.org

Innovations in iodination have led to methods that utilize molecular iodine or other non-halide salt precursors, often under metal-free or iodine-catalyzed conditions. These techniques provide alternatives to traditional methods that rely on iodide salts like KI or NaI.

One such approach is the iodine-catalyzed direct arylthiation of anilines, which demonstrates the ability of molecular iodine to catalyze C-H functionalization under metal-free and solvent-free conditions. nih.gov While this specific reaction forms a C-S bond, the underlying principle of activating the aromatic ring with an iodine catalyst is relevant.

Another advanced, metal-free method involves the conversion of anilines to aryl iodides via halogen abstraction from diiodomethane (B129776) (CH₂I₂). organic-chemistry.orgnih.gov This one-pot reaction proceeds through an in situ diazotization followed by a proposed radical (Sᵣₙ1-like) mechanism where the generated aryl radical abstracts an iodine atom from CH₂I₂. organic-chemistry.orgnih.gov This method is advantageous as it avoids the isolation of potentially unstable diazonium salts and is insensitive to moisture and air. organic-chemistry.org

The classic Sandmeyer reaction, which involves the conversion of an aromatic amine to a diazonium salt followed by displacement with an iodide, has been significantly improved through one-pot procedures. These advanced techniques are characterized by milder conditions, operational simplicity, and often the use of solid-supported or recyclable reagents. semanticscholar.orgresearchgate.net

Modern one-pot protocols for the synthesis of aryl iodides from anilines include:

Use of Polymer-Supported Nitrite: This method employs a polymer-supported nitrite reagent in combination with a mild acid like p-toluenesulfonic acid (p-TsOH) in an aqueous medium at room temperature. The resulting tosylate diazonium salts exhibit enhanced thermal stability. semanticscholar.org This approach is considered a "green" alternative to traditional methods that use strong mineral acids and generate nitrogen oxide gases.

Ionic Liquid-Mediated Synthesis: As mentioned previously, acidic ionic liquids can facilitate the diazotization-iodination sequence at room temperature. ijcce.ac.ir The ionic liquid acts as both the acidic catalyst and the solvent, leading to high yields and clean reactions.

Solvent-Free Grinding Method: A convenient and rapid synthesis of iodoarenes can be achieved by grinding the aromatic amine with sodium nitrite, solid silica (B1680970) sulfuric acid, and potassium iodide in a mortar at room temperature. This solvent-free approach is environmentally friendly and efficient.

These one-pot methods are particularly advantageous for late-stage functionalization, including the introduction of radioiodine isotopes for medical imaging agents, due to their speed and mild conditions. semanticscholar.org

Purification and Isolation Techniques in Laboratory Synthesis

The final stage of any synthetic procedure is the purification and isolation of the target compound. For 3-iodo-4-methoxyaniline, standard laboratory techniques are employed to separate it from unreacted starting materials, reagents, and byproducts.

Following the synthesis of 3-iodo-4-methoxyaniline, for instance via the reduction of 2-iodo-1-methoxy-4-nitrobenzene, the initial workup involves separating the solid product from the reaction mixture. chemicalbook.com A typical procedure is as follows:

Filtration: The reaction mixture is filtered to remove any insoluble inorganic materials, such as residual iron powder and iron oxides. chemicalbook.com

Concentration: The filtrate, containing the dissolved product, is then concentrated under reduced pressure to remove the bulk of the solvents (e.g., ethanol and water). This step yields the crude solid product. chemicalbook.com

For further purification of halogenated anilines, a liquid-liquid extraction is a common and effective method. The crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). This organic solution is then washed sequentially with:

Water, to remove water-soluble impurities.

Saturated aqueous sodium chloride solution (brine), to remove residual water from the organic layer and break up emulsions. nih.gov

After washing, the organic layer is dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is evaporated to yield the purified product. nih.gov

While distillation is a primary method for purifying liquid anilines, 3-iodo-4-methoxyaniline is a solid at room temperature. chembk.com Therefore, distillation is not the primary final purification step, although vacuum distillation or modified steam distillation (co-distillation with water) could potentially be used to purify certain aniline precursors or to remove volatile impurities from the crude solid product. osti.gov For solid anilines, recrystallization or column chromatography are more common final purification techniques. nih.gov

Recrystallization Methods for High Purity

Recrystallization is a pivotal technique for the purification of solid organic compounds, including this compound. The fundamental principle of this method relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This solubility profile allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by the formation of high-purity crystals upon cooling, while the impurities remain dissolved in the mother liquor.

For this compound, its solubility characteristics indicate that it is readily soluble in alcohols and ethers, with low solubility in water. This information is instrumental in devising effective recrystallization protocols. Both single-solvent and multi-solvent systems can be employed to achieve high purity of this compound.

In a typical single-solvent recrystallization process, an alcohol such as ethanol or methanol can be utilized. The crude this compound is dissolved in a minimum volume of the hot solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The clear, hot filtrate is then allowed to cool slowly and undisturbed, promoting the formation of well-defined, pure crystals. Once crystallization is complete, the crystals are isolated by filtration and washed with a small amount of the cold solvent to remove any residual mother liquor containing dissolved impurities.

Alternatively, a solvent-antisolvent recrystallization method can be employed. This technique is particularly useful when a suitable single solvent cannot be identified. In this approach, the crude this compound is first dissolved in a solvent in which it is highly soluble, such as methanol or ethanol. An antisolvent, in which the compound is insoluble, is then gradually added to the solution until turbidity is observed, indicating the onset of precipitation. For this compound, water serves as an effective antisolvent. The solution is then gently heated until it becomes clear again and subsequently allowed to cool slowly to induce crystallization. This method can yield high-purity crystals by carefully controlling the rate of addition of the antisolvent and the cooling process.

The selection of the appropriate recrystallization method and solvent system is critical for maximizing the yield and purity of the final product. The following table outlines potential recrystallization systems for this compound based on its general solubility properties and common practices for purifying substituted anilines and iodoaromatic compounds. google.com

Table 1: Recrystallization Systems for this compound

| Recrystallization Method | Solvent System | General Procedure | Expected Outcome |

|---|---|---|---|

| Single-Solvent | Ethanol | Dissolve the crude compound in a minimal amount of hot ethanol, allow to cool slowly to induce crystallization, and then filter the crystals. | Formation of high-purity crystals of this compound. |

| Single-Solvent | Methanol | Dissolve the crude compound in a minimal amount of hot methanol, allow to cool slowly to induce crystallization, and then filter the crystals. | Formation of high-purity crystals of this compound. |

| Solvent-Antisolvent | Ethanol / Water | Dissolve the crude compound in ethanol and add water dropwise until the solution becomes turbid. Heat to redissolve and then cool slowly. | Precipitation of purified this compound crystals. |

Reactivity and Reaction Mechanisms of 3 Iodo 4 Methoxyaniline Hydrochloride

Reactivity of the Aryl Halide Moiety

The carbon-iodine bond in 3-Iodo-4-methoxyaniline (B1291583) is the most reactive site for transformations involving the aryl halide. Iodine is an excellent leaving group among the halogens in various cross-coupling and substitution reactions. The reactivity of this bond is central to the use of this compound as a building block in the synthesis of more complex molecules.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The aryl iodide functionality of 3-Iodo-4-methoxyaniline makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. libretexts.orgnih.gov This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.org The general catalytic cycle involves three main steps: oxidative addition of the aryl iodide to a Palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The presence of the amine group does not typically inhibit the reaction; in fact, Suzuki-Miyaura couplings on unprotected anilines are well-established. nih.govnih.gov The reaction tolerates a wide variety of functional groups and can be carried out under relatively mild conditions. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. rsc.orgmdpi.com Bulky, electron-rich phosphine (B1218219) ligands like BrettPhos and RuPhos are often effective for coupling reactions involving anilines. rsc.orgmdpi.com

| Coupling Partner | Catalyst System | Base | Solvent | Expected Product Type |

|---|---|---|---|---|

| Arylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Dioxane/Water | Biaryl amine |

| Alkenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol (B145695)/Water | Styrenyl amine |

| Potassium vinyltrifluoroborate | PdCl2(dppf) | Cs2CO3 | THF/Water | Styrenyl amine |

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) on 3-Iodo-4-methoxyaniline is generally unfavorable. The SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orglibretexts.orgyoutube.com In this molecule, both the amine and methoxy (B1213986) groups are electron-donating, deactivating the ring toward nucleophilic attack.

However, nucleophilic substitution can be achieved through transition-metal catalysis, most commonly with copper catalysts in reactions reminiscent of the Ullmann condensation. nih.gov Copper-catalyzed reactions allow for the substitution of the iodide with a variety of nucleophiles, including other amines, alcohols, and thiols, under conditions much milder than required for the uncatalyzed reaction. nih.govbeilstein-journals.orgorganic-chemistry.org These reactions typically involve a copper(I) salt and proceed through an oxidative addition/reductive elimination pathway. beilstein-journals.org

| Nucleophile | Typical Catalyst/Reagent | Product Type |

|---|---|---|

| R-OH (Alcohol/Phenol) | CuI / Base (e.g., K2CO3) | Aryl Ether |

| R2NH (Amine) | CuI / Ligand (e.g., Phenanthroline) | Substituted Diamine |

| R-SH (Thiol) | CuI / Base | Aryl Thioether |

Formation of Aryl Magnesium or Lithium Reagents

The aryl iodide can be converted into highly reactive organometallic intermediates, such as Grignard (organomagnesium) or organolithium reagents. wikipedia.orgresearchgate.net These reagents act as powerful carbon nucleophiles or strong bases, enabling the formation of new carbon-carbon or carbon-heteroatom bonds upon reaction with various electrophiles.

A significant challenge in forming these reagents from 3-Iodo-4-methoxyaniline hydrochloride is the presence of the acidic proton on the ammonium (B1175870) group (pKa ≈ 4-5). wikipedia.org Grignard and organolithium reagents are extremely strong bases and will preferentially deprotonate the amine before halogen-metal exchange occurs. This issue can be addressed in two primary ways:

Use of Excess Reagent: Two or more equivalents of the organolithium or Grignard reagent can be used. The first equivalent acts as a base to deprotonate the amine, and the subsequent equivalent performs the halogen-metal exchange.

Protection of the Amine: The amine group can be protected with a suitable protecting group (e.g., Boc, Cbz, or silyl (B83357) groups) that is stable to the organometallic reagent. After the desired reaction, the protecting group can be removed.

Once formed, the arylmagnesium or aryllithium species can react with a wide range of electrophiles.

| Organometallic Reagent | Electrophile | Final Product Structure |

|---|---|---|

| Aryl Magnesium Halide (Grignard) | CO2, then H3O+ | Aminobenzoic acid |

| Aryllithium | DMF (N,N-Dimethylformamide) | Aminobenzaldehyde |

| Aryl Magnesium Halide (Grignard) | RCHO (Aldehyde) | Secondary alcohol |

Reactions Involving the Amine Functional Group

The primary aromatic amine group is a versatile functional handle that can undergo a range of transformations, from diazotization to condensation reactions. In the hydrochloride salt form, the amine exists as an ammonium ion (-NH3+), which is not nucleophilic. Therefore, a base is typically required to liberate the free amine (-NH2) before it can participate in these reactions.

Formation of Diazonium Salts and their Transformations

Primary aromatic amines react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like HCl, to form arenediazonium salts. organic-chemistry.orgquora.com This process, known as diazotization, converts the amino group into an excellent leaving group, molecular nitrogen (N2), which is one of the most stable molecules. masterorganicchemistry.com

The resulting 3-iodo-4-methoxybenzenediazonium salt is a valuable intermediate that can be transformed into a wide array of functionalities through subsequent reactions. masterorganicchemistry.comresearchgate.net Many of these transformations are known as Sandmeyer reactions, which utilize copper(I) salts as catalysts or reagents to displace the diazonium group with nucleophiles like -Cl, -Br, or -CN. wikipedia.orgorganic-chemistry.org Other reagents can be used to introduce different groups, such as iodide, fluoride (B91410) (via the Balz-Schiemann reaction), or a hydroxyl group. masterorganicchemistry.comorganic-chemistry.org

| Reagent(s) | Reaction Name | Group Introduced | Product Type |

|---|---|---|---|

| CuCl / HCl | Sandmeyer | -Cl | Di-halo-anisole |

| CuBr / HBr | Sandmeyer | -Br | Bromo-iodo-anisole |

| CuCN / KCN | Sandmeyer | -CN | Iodo-methoxy-benzonitrile |

| HBF4, then heat | Balz-Schiemann | -F | Fluoro-iodo-anisole |

| KI | - | -I | Di-iodo-anisole |

| H2O, heat | - | -OH | Iodoguaiacol (Iodophenol) |

Condensation Reactions and Schiff Base Formation

The free amine form of 3-Iodo-4-methoxyaniline is nucleophilic and readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. researchgate.netijcm.ir The reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. ijcm.irresearchgate.net

This reaction is reversible and is often driven to completion by removing the water that is formed, for example, by azeotropic distillation. The resulting Schiff bases are versatile intermediates themselves, with the C=N double bond being susceptible to reduction to form secondary amines or hydrolysis back to the starting materials.

| Carbonyl Compound | Typical Conditions | Product |

|---|---|---|

| Benzaldehyde | Ethanol, reflux, cat. Acetic Acid | N-benzylidene-3-iodo-4-methoxyaniline |

| Acetone | Toluene, Dean-Stark, cat. p-TsOH | N-isopropylidene-3-iodo-4-methoxyaniline |

| Cyclohexanone | Methanol (B129727), stir at RT | N-cyclohexylidene-3-iodo-4-methoxyaniline |

Hydroamidation Reactions

Hydroamidation, the addition of an N-H bond across an unsaturated C-C bond, represents a potential transformation for this compound. While specific studies on the hydroamidation of this particular compound are not extensively documented, the general mechanism is well-established for related substrates, particularly through palladium catalysis. organic-chemistry.orgnih.govresearchgate.netresearchgate.net This reaction typically involves the addition of an amine to an alkyne or alkene, forming amides or enamines.

In a potential palladium-catalyzed hydroamidation, the aniline (B41778) moiety of 3-Iodo-4-methoxyaniline would serve as the nucleophile. The catalytic cycle would likely involve the coordination of the unsaturated substrate to a palladium(0) center, followed by activation of the N-H bond of the aniline. This process is highly valuable as it provides direct access to functionalized amides and enamines from readily available starting materials. nih.govresearchgate.net The reaction conditions, including the choice of ligand and solvent, are crucial for achieving high selectivity and yield. nih.gov For instance, the use of specialized ligands like Neolephos has been shown to enable highly chemo-, regio-, and stereoselective hydroamidation of 1,3-diynes under mild conditions. nih.gov

Influence of the Methoxy Group on Reactivity and Electron Distribution

The methoxy (-OCH₃) group at the para-position relative to the amino group exerts a profound influence on the molecule's reactivity and electron distribution through a combination of inductive and resonance effects. vaia.combrainly.comlibretexts.org

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma bond framework. brainly.comviu.castackexchange.com

Resonance Effect (+R or +M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene (B151609) ring. vaia.comstackexchange.comminia.edu.eg This effect increases electron density, particularly at the ortho and para positions relative to the methoxy group. vaia.com

In the case of 3-Iodo-4-methoxyaniline, the resonance effect of the methoxy group is dominant over its inductive effect. libretexts.org This net electron-donating character significantly impacts the molecule's properties. It increases the electron density on the aromatic ring, making the lone pair of the adjacent amino group more available for protonation or reaction, thereby influencing its basicity. tiwariacademy.comquora.comstackexchange.com The increased electron density at the ortho position (C5) and para position (the carbon bearing the amino group) makes the ring more susceptible to electrophilic attack at these sites.

The electronic influence of substituents can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

| Substituent | Position | Hammett Constant (σ) | Dominant Effect |

|---|---|---|---|

| -OCH₃ | meta (σm) | +0.12 | Inductive (Electron-withdrawing) |

| -OCH₃ | para (σp) | -0.27 | Resonance (Electron-donating) |

Data sourced from multiple chemical literature sources on Hammett constants. stackexchange.comacs.orgresearchgate.netscience.govwikipedia.org

Mechanistic Investigations of Key Transformations

The presence of an aryl iodide functionality makes this compound a prime substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. libretexts.orglibretexts.orgwikipedia.orgnih.gov Mechanistic investigations of these transformations provide critical insights into the compound's reactivity.

Kinetic analysis is a powerful tool for elucidating the mechanisms of catalytic reactions, including identifying the rate-determining step. researchgate.netmdpi.comresearchgate.net In many palladium-catalyzed cross-coupling reactions involving aryl halides, the oxidative addition of the aryl halide to the Pd(0) center is the first and often the rate-determining step. libretexts.orgresearchgate.netchemrxiv.orgrsc.org

The general catalytic cycle involves three main stages:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of 3-Iodo-4-methoxyaniline, forming a Pd(II) intermediate. libretexts.orgresearchgate.net

Transmetalation (e.g., in Suzuki coupling) or Amine Coordination/Deprotonation (in Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or another amine) reacts with the Pd(II) complex. researchgate.netorganic-chemistry.org

Reductive Elimination: The two organic fragments couple, forming the final product and regenerating the Pd(0) catalyst. libretexts.orglibretexts.org

Kinetic studies have established that the rate of oxidative addition is highly dependent on the nature of the halide, with reactivity decreasing in the order: I > Br > Cl. libretexts.org This trend indicates that the carbon-iodine bond in 3-Iodo-4-methoxyaniline is the most reactive among the corresponding halogens for this crucial step. The electronic properties of the substituents on the aromatic ring also affect the rate; electron-withdrawing groups generally accelerate the oxidative addition step. researchgate.netnih.gov

| Aryl Halide (Ar-X) | Relative Rate |

|---|---|

| Ar-I | ~10³ |

| Ar-Br | 1 |

| Ar-Cl | ~10⁻² |

This table presents generalized relative rate data for illustrative purposes, based on trends reported in cross-coupling literature. libretexts.org

Understanding the structure and stability of intermediate species is fundamental to comprehending reaction mechanisms. In palladium-catalyzed reactions of 3-Iodo-4-methoxyaniline, several key intermediates are proposed.

Pd(0)-Arene π-Complex: Before oxidative addition, the catalytically active Pd(0) species may coordinate to the π-system of the aromatic ring of 3-Iodo-4-methoxyaniline. This reversible formation of a π-complex is considered a precursor to the C-I bond cleavage. nih.govchemrxiv.org

Pd(II) Oxidative Addition Adduct: The first irreversible intermediate in many catalytic cycles is the square planar Pd(II) complex formed after the palladium atom inserts into the C-I bond. chemrxiv.orgnih.gov For 3-Iodo-4-methoxyaniline, this would result in an arylpalladium(II) iodide complex. libretexts.orgresearchgate.net The stability and subsequent reactivity of this intermediate are influenced by the ligands on the palladium center.

Transmetalation/Amine-Coordinated Intermediates: Following oxidative addition, the Pd(II) complex undergoes further transformation. In a Buchwald-Hartwig amination, for example, the amine coupling partner coordinates to the palladium center, often followed by deprotonation to form a palladium amide complex, which is poised for reductive elimination. libretexts.orgwikipedia.orgnih.govresearchgate.net

The characterization of these transient species often requires specialized techniques, but their existence is strongly supported by kinetic data, computational studies, and in some cases, direct spectroscopic observation in model systems. libretexts.orgnih.govprinceton.edu

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Building Block for Complex Organic Molecules

3-Iodo-4-methoxyaniline (B1291583) hydrochloride is recognized as an important building block in organic synthesis. The presence of the amino group, the iodine atom, and the methoxy-activated benzene (B151609) ring provides multiple reactive sites for constructing larger, more complex molecular architectures. The amino group can be readily transformed into a diazonium salt for Sandmeyer-type reactions or used in amide bond and N-aryl bond formations. The iodine atom is particularly useful for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds.

Its utility as a synthetic intermediate is highlighted by its role in producing other organic compounds. ambeed.com For instance, it is a precursor for synthesizing 1-aryltriazenes, which can be bonded to polymer supports for use in solid-supported synthesis and combinatorial chemistry.

Precursor for Pharmaceutical Development

The compound is a significant precursor in the development of active pharmaceutical ingredients (APIs). bldpharm.com Its structure is a component of various scaffolds that are investigated for therapeutic purposes. The versatility of 3-iodo-4-methoxyaniline allows medicinal chemists to introduce it into larger molecules and then further modify the iodo and amino groups to optimize biological activity, metabolic stability, and other pharmacokinetic properties.

Research and patent literature demonstrate the direct application of 3-iodo-4-methoxyaniline in synthesizing novel drug candidates. It has been used as a starting material in the creation of amine-substituted heterocyclic compounds designed to treat a range of diseases. lookchem.com Furthermore, it has been evaluated as part of a broader study on the antimicrobial efficacy of aniline (B41778) derivatives against Vibrio species, although it did not emerge as one of the most potent candidates in that particular screening.

A summary of patented therapeutic agents synthesized using 3-iodo-4-methoxyaniline is presented below.

| Patent ID | Synthesized Compound Class | Therapeutic Target/Application |

| WO2018118842A1 | Amine-substituted heterocyclic compounds | EHMT1 and EHMT2 inhibitors for cancer treatment. lookchem.com |

| CN110088099A | Amine-substituted heterocyclic compounds | EHMT2 inhibitors for cancer treatment. google.com |

| WO 2009/136995 A2 | Substituted pyrimidinediamine compounds | Pharmaceutical compounds. bldpharm.com |

| EP3740493B1 | Imidazo[5,1-b]thiazole derivatives | Anti-neoplastic agents for cancer treatment. |

A significant area of application for 3-iodo-4-methoxyaniline is in the development of anti-cancer agents. It serves as a key intermediate in the synthesis of compounds targeting various mechanisms involved in cancer progression. Patents explicitly describe its use in preparing antineoplastic agents. lookchem.comgoogle.com For example, it is a crucial reactant in the multi-step synthesis of heterocyclic compounds that function as inhibitors of the methyltransferase enzymes EHMT1 and EHMT2, which are implicated in cancer. lookchem.comgoogle.com It has also been used in the synthesis of drug-conjugates intended for treating cancers such as breast, ovarian, and colorectal cancer.

While not exclusively used for this purpose, 3-iodo-4-methoxyaniline is employed in the synthesis of molecular scaffolds, such as substituted pyrimidinediamines, that are common cores for protein kinase inhibitors. bldpharm.com The precursor to this compound, 2-Iodo-4-nitroanisole (B188917), is also noted for its use in synthesizing macrocyclic compounds that act as kinase inhibitors. The ability to build upon the anilino-scaffold allows for the generation of libraries of compounds that can be screened for inhibitory activity against various protein kinases, which are critical targets in oncology and inflammatory diseases.

Intermediate in Dye and Pigment Production

3-Iodo-4-methoxyaniline is identified as a raw material for the production of dyes and pigments. ambeed.com Its chemical structure is amenable to diazotization and coupling reactions, which are classic methods for producing azo dyes. The aniline group can be converted to a diazonium salt, which then reacts with a coupling agent to form a highly conjugated system responsible for color. The precursor, 2-Iodo-4-nitroanisole, is also specified as being utilized in the dye industry for synthesizing various colorants.

Applications in Materials Science for Novel Materials

In the field of materials science, 3-Iodo-4-methoxyaniline hydrochloride serves as a raw material for the synthesis of polymer monomers. The reactive sites on the molecule allow it to be incorporated into polymer chains, potentially imparting specific properties to the resulting material. Furthermore, its utility has been demonstrated in the creation of polymer-bonded reagents. Specifically, it can be converted into an aryltriazene, which is then attached to a polymer support. These polymer-supported reagents are valuable in solid-phase synthesis, a technique used to efficiently generate libraries of chemical compounds.

Utilization in Proteomics Research as a Substituted Aromatic

While detailed research articles specifically outlining the use of this compound in proteomics are scarce, its description as a "useful substituted aromatic for proteomics research" by chemical suppliers suggests a potential role in this field. scbt.com The presence of an iodine atom and an amine group on the aromatic ring provides functionalities that can be exploited in mass spectrometry-based proteomics workflows. nih.govnih.gov

Proteomics involves the large-scale study of proteins, particularly their structures and functions. nih.gov Chemical labeling of proteins and peptides is a common strategy in proteomics to facilitate their identification and quantification.

The potential utility of this compound in proteomics likely stems from its properties as an iodinated compound and a primary amine.

Iodination for Mass Spectrometry: The incorporation of iodine can be beneficial in mass spectrometry analysis. The monoisotopic nature of iodine (127I) can simplify mass spectra. Furthermore, iodine-containing fragments can have a distinct isotopic signature that aids in their identification.

Amine-Reactive Labeling: The primary amine group can be used to attach this molecule to proteins or peptides. For instance, it could be used as a building block to synthesize a larger, more complex labeling reagent. This reagent could then be used to target specific functional groups on proteins, such as carboxyl groups (via amide bond formation) or aldehydes and ketones (via reductive amination).

Table 2: Potential Applications of this compound in Proteomics

| Proteomics Application | Potential Role of this compound | Rationale |

|---|---|---|

| Chemical Derivatization | As a precursor to a labeling reagent for modifying specific amino acid side chains. | The amine group allows for its incorporation into a larger molecule designed to react with proteins. |

| Isobaric Labeling | As a component of an isobaric tagging reagent for quantitative proteomics. | The structure could be incorporated into a reporter group of an isobaric tag, although this is a speculative application. |

| Mass Spectrometry Signal Enhancement | The presence of iodine may influence the ionization efficiency or fragmentation pattern of labeled peptides. | Halogenated compounds can sometimes exhibit altered behavior in a mass spectrometer. |

It is important to note that these are potential applications based on the chemical structure of this compound and general principles of proteomics. Further research is needed to validate and document its specific uses in this field.

Computational and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for studying the electronic structure of molecules. rasayanjournal.co.in This quantum mechanical method is widely used to predict a variety of molecular properties with a favorable balance between accuracy and computational cost. nih.gov DFT calculations are instrumental in understanding the geometry, vibrational spectra, and electronic nature of compounds like 3-Iodo-4-methoxyaniline (B1291583).

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure. Using DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of the molecule are determined. scispace.comnih.gov The resulting optimized structure represents a stable conformation on the potential energy surface and serves as the foundation for subsequent calculations of other properties like vibrational frequencies and electronic characteristics. rasayanjournal.co.in For substituted anilines, DFT calculations can accurately predict the planarity of the aromatic ring and the orientation of the amino and methoxy (B1213986) substituent groups. The geometrical parameters calculated by DFT are generally found to be in good agreement with experimental data obtained from techniques like X-ray diffraction.

Table 1: Representative Optimized Geometrical Parameters for Aniline (B41778) Derivatives using DFT (Note: Data for a related compound, 3-chloro-4-fluoroaniline, is presented to illustrate typical results from DFT calculations, as specific optimized geometry data for 3-Iodo-4-methoxyaniline hydrochloride was not available in the searched literature.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C-C (ring) | 1.38 - 1.40 Å |

| C-N | ~1.40 Å | |

| N-H | ~1.01 Å | |

| C-O | ~1.37 Å | |

| O-CH3 | ~1.43 Å | |

| C-I | ~2.10 Å | |

| Bond Angle | C-N-H | ~113° |

| H-N-H | ~111° | |

| C-O-C | ~118° |

This is an interactive data table. You can sort and filter the data.

Computational methods are essential for interpreting and assigning experimental vibrational spectra (Infrared and Raman). core.ac.uk DFT calculations can predict the vibrational frequencies and intensities of a molecule's fundamental modes. nih.gov By analyzing the atomic motions associated with each calculated frequency, a detailed assignment of the vibrational spectrum can be made. This is often aided by Potential Energy Distribution (PED) analysis. chemrxiv.org

For aromatic compounds like 3-Iodo-4-methoxyaniline, characteristic vibrational modes include:

C-H stretching: Typically observed in the 3000–3100 cm⁻¹ region. core.ac.uk

N-H stretching: Found in the 3300-3500 cm⁻¹ range for the amino group.

C=C stretching: Aromatic ring vibrations usually appear between 1430 and 1650 cm⁻¹. core.ac.uk

C-N and C-O stretching: These vibrations are typically found in the 1200-1400 cm⁻¹ region.

C-I stretching: Expected at lower frequencies, typically below 600 cm⁻¹.

Theoretical spectra generated from DFT calculations are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov This synergy between computational prediction and experimental measurement allows for a confident characterization of the molecule's vibrational properties. researchgate.net

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for a Halogenated Aniline Derivative (Note: This table illustrates the typical accuracy of DFT predictions for a related molecule, as a specific vibrational analysis for this compound was not available.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H Asymmetric Stretch | 3450 | 3480 | Amino Group |

| N-H Symmetric Stretch | 3360 | 3390 | Amino Group |

| C-H Aromatic Stretch | 3080 | 3075 | Phenyl Ring |

| C=C Ring Stretch | 1610 | 1615 | Phenyl Ring |

| N-H Scissoring | 1580 | 1590 | Amino Group |

| C-O Stretch | 1250 | 1255 | Methoxy Group |

This is an interactive data table. You can sort and filter the data.

DFT is also employed to explore the electronic properties of molecules through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial descriptor of chemical reactivity, with a smaller gap suggesting higher reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior: mdpi.com

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Electrophilicity Index (ω): ω = μ² / 2η (where μ = -χ is the chemical potential)

Furthermore, Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. rasayanjournal.co.in In 3-Iodo-4-methoxyaniline, the electron-rich regions (negative potential), such as the nitrogen and oxygen atoms, are susceptible to electrophilic attack, while electron-poor regions (positive potential) around the amino hydrogens are sites for nucleophilic attack.

Investigation of Tautomerism and Intramolecular Interactions

Computational studies are highly effective for investigating tautomeric equilibria, which can be crucial for understanding a molecule's reactivity. dnu.dp.uabohrium.com For 3-Iodo-4-methoxyaniline, amino-imino tautomerism is theoretically possible, although the amino form is expected to be overwhelmingly more stable for simple anilines. DFT and other high-level methods can be used to calculate the relative energies and thermodynamic parameters of different tautomers in both the gas phase and in various solvents, revealing the position of the equilibrium. dnu.dp.uaresearchgate.net

Intramolecular interactions, such as hydrogen bonds, play a significant role in determining the conformational preferences and stability of a molecule. Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. chemrxiv.org This analysis can quantify the strength of intramolecular hydrogen bonds, for instance, between the hydrogen of the amino group and the oxygen of the adjacent methoxy group, which can influence the molecule's structure and properties.

Modeling of Reaction Mechanisms and Catalytic Processes

Computational chemistry is an invaluable tool for elucidating the mechanisms of complex organic reactions. DFT calculations can map out the potential energy surfaces of reactions, identifying transition states and intermediates. This allows for the determination of activation energies and reaction pathways, providing a detailed picture of how a reaction proceeds.

In a typical cross-coupling or direct arylation reaction, the aryl iodide functionality of 3-Iodo-4-methoxyaniline would be the reactive site. A plausible catalytic cycle involving a Pd(0) catalyst could proceed as follows:

Oxidative Addition: The cycle begins with the oxidative addition of the C-I bond of 3-Iodo-4-methoxyaniline to a Pd(0) complex, forming an Ar-Pd(II)-I intermediate.

C-H Activation/Carbopalladation: This Pd(II) species then reacts with a coupling partner. In a C-H activation scenario, the palladium complex would coordinate to the other reactant and cleave a C-H bond, often via a concerted metalation-deprotonation pathway. In a carbopalladation context, an unsaturated partner (like an alkene or alkyne) would insert into the Ar-Pd bond.

Reductive Elimination: The final step is the reductive elimination from the resulting palladium intermediate, which forms the new C-C bond of the product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Computational modeling of such cycles for related systems helps in understanding the role of ligands, the feasibility of different pathways, and the factors controlling regioselectivity and efficiency. nih.gov

Role of Catalysts and Reaction Conditions in Theoretical Models

Theoretical models are instrumental in deciphering the intricate roles of catalysts and reaction conditions in the synthesis and transformation of 3-Iodo-4-methoxyaniline. These models, often employing quantum mechanical calculations, can map out entire reaction pathways, identify transition states, and determine activation energies, thereby revealing the most favorable conditions for a desired chemical conversion.

One of the common synthetic routes to aniline derivatives involves the reduction of a corresponding nitro compound. For instance, the synthesis of 3-iodo-4-methoxyaniline can be achieved from 2-iodo-1-methoxy-4-nitrobenzene using reagents like iron powder and ammonium (B1175870) chloride in a solvent mixture of ethanol (B145695) and water. chemicalbook.com

Table 1: Typical Reaction Parameters for the Synthesis of 3-Iodo-4-methoxyaniline

| Parameter | Value |

| Starting Material | 2-iodo-1-methoxy-4-nitrobenzene |

| Reducing Agent | Iron Powder |

| Catalyst/Promoter | Ammonium Chloride |

| Solvent System | Ethanol/Water |

| Temperature | 85 °C |

Computational models, such as those based on Density Functional Theory (DFT), can simulate such reactions to clarify the catalytic cycle. These models can investigate the adsorption of the nitroaromatic precursor onto the surface of the iron catalyst, the stepwise reduction of the nitro group to an amino group, and the desorption of the final product, 3-iodo-4-methoxyaniline. The models can elucidate how the catalyst facilitates electron transfer and protonation steps, which are crucial for the reduction process.

Furthermore, theoretical studies can explore the influence of reaction conditions, such as temperature and solvent. By calculating the reaction energetics in different solvent environments, computational models can predict the optimal solvent system for achieving high yields and selectivity. Similarly, the effect of temperature on reaction rates can be modeled using transition state theory, providing a deeper understanding of the reaction kinetics. mdpi.com

The study of substituted anilines has shown that the reaction rates are influenced by the presence of electron-donating or electron-withdrawing groups. researchgate.netnih.gov In the case of 3-iodo-4-methoxyaniline, the methoxy group (-OCH3) is electron-donating, while the iodo group (-I) has a more complex electronic effect. Theoretical models can quantify these electronic effects and predict their impact on the reactivity of the molecule in various chemical transformations.

Predictive Studies for New Derivatives and Analogues

Computational chemistry is a valuable tool for the predictive study of new derivatives and analogues of 3-Iodo-4-methoxyaniline. By modifying the core structure in silico, it is possible to forecast the physicochemical and biological properties of a vast array of related compounds, thereby prioritizing synthetic efforts towards molecules with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) models are a prominent example of predictive studies. nih.gov These models establish a mathematical correlation between the structural features of a series of compounds and their biological activity. For instance, if 3-Iodo-4-methoxyaniline were a scaffold for developing enzyme inhibitors, a QSAR study could be employed. A set of virtual derivatives could be generated by introducing different substituents at various positions on the aromatic ring.

Table 2: Hypothetical Substituents for QSAR Modeling of 3-Iodo-4-methoxyaniline Derivatives

| Position of Substitution | Substituent Group | Predicted Property Change |

| Position 2 | -Cl, -F | Increased lipophilicity, altered electronic profile |

| Position 5 | -CH3, -CF3 | Modified steric and electronic properties |

| Position 6 | -OH, -NH2 | Introduction of hydrogen bonding capabilities |

For each of these virtual derivatives, a range of molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and hydrophobicity (logP), would be calculated. These descriptors would then be correlated with a known or predicted biological activity using statistical methods like multiple linear regression or machine learning algorithms. The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent analogues.

Molecular docking and molecular dynamics simulations are other powerful predictive tools, particularly in the context of drug design. researchgate.net If 3-Iodo-4-methoxyaniline or its derivatives are being investigated as potential ligands for a biological target, such as a protein receptor or enzyme, molecular docking can predict the preferred binding orientation and affinity. Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time, providing insights into the binding interactions at an atomic level. These predictive studies can help in the rational design of new derivatives with improved binding characteristics.

Derivatives and Analogues of 3 Iodo 4 Methoxyaniline

Synthesis and Characterization of Related Halogenated Anilines

The synthesis of halogenated anilines is a cornerstone of medicinal and materials chemistry. Classical methods for the preparation of aryl halides, such as electrophilic aromatic substitution, can be challenging with electron-rich systems like anilines and phenols due to high reactivity that may compromise regioselectivity. bldpharm.com Consequently, specific and often multi-step synthetic strategies are employed to achieve the desired substitution patterns.

Positional isomers of 3-iodo-4-methoxyaniline (B1291583), where the iodine and methoxy (B1213986) substituents are located at different positions on the aniline (B41778) ring, exhibit distinct physical and chemical properties. The synthesis of these isomers often requires different starting materials and strategic reaction pathways.

2-Iodo-4-methoxyaniline: This isomer can be prepared via a multi-step process. A patented method describes a simple and standardized synthesis technology, ensuring improved production efficiency and product quality. scispace.com The process is designed to be well-sealed to prevent oxidation and environmental contamination. scispace.com This compound is a valuable intermediate in the pharmaceutical and dyeing industries and is used in the preparation of benzothiazole compounds.

The characterization of these isomers relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the substitution pattern on the aromatic ring, while mass spectrometry confirms the molecular weight.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Synthetic Precursor (Example) |

|---|---|---|---|---|

| 3-Iodo-4-methoxyaniline | 74587-12-5 | C₇H₈INO | 249.05 | 2-Iodo-4-nitroanisole (B188917) chemicalbook.com |

| 2-Iodo-4-methoxyaniline | 191348-14-8 | C₇H₈INO | 249.05 | 4-Methoxyaniline (p-Anisidine) |

| 4-Iodo-3-methoxyaniline | 120549-36-4 | C₇H₈INO | 249.05 | 3-Methoxyaniline |

The introduction of a second iodine atom onto the methoxyaniline scaffold creates di-iodinated analogues with increased molecular weight and altered electronic properties. A new chemoselective procedure has been developed for the synthesis of 2,4-diiodoaniline from aniline using potassium dichloroiodate in dilute HCl. researchgate.net This highlights a general strategy for multiple iodinations. Specific di-iodinated analogues of 4-methoxyaniline, such as 2,5-diiodo-4-methoxyaniline and 2,6-diiodo-4-methoxyaniline, are recognized chemical entities available from commercial suppliers. bldpharm.com The synthesis of such compounds would typically involve the direct, controlled iodination of a p-anisidine precursor until the desired degree of substitution is achieved.

Functionalization of the Amino and Methoxy Groups

The amino (-NH₂) and methoxy (-OCH₃) groups of 3-iodo-4-methoxyaniline and its analogues are key sites for further chemical modification, allowing for the creation of a diverse library of derivatives.

The amino group can undergo a variety of reactions, including alkylation, acylation, and formation of Schiff bases. For example, N-alkylation can introduce small alkyl groups (e.g., methyl) or more complex side chains. The existence of 2-Iodo-4-methoxy-N-methylaniline demonstrates a simple N-functionalization. bldpharm.com Acylation with acid chlorides or anhydrides yields corresponding amides, which can alter the compound's solubility, electronic properties, and biological activity.

The methoxy group is typically more stable, but it can be cleaved to reveal a phenol. This O-demethylation is a fundamental transformation in organic chemistry for unmasking a phenolic functionality. chim.it This reaction is often achieved using strong acids or nucleophilic reagents. For instance, the O-demethylation of thebaine, a complex natural product with a methoxy-substituted aromatic ring, is a key step in the synthesis of many opioid derivatives. google.com The resulting phenol provides a new handle for further functionalization, such as etherification or esterification.

Exploration of Structure-Activity Relationships (SAR) in Derived Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering the structure of a lead compound to understand how these changes affect its biological activity. frontiersin.org While specific, detailed SAR studies on derivatives of 3-iodo-4-methoxyaniline are not extensively documented in the public literature, the principles can be illustrated using related scaffolds.

For example, in the development of inhibitors for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a promising cancer therapy target, researchers explored the SAR of imidazothiazole derivatives. nih.gov A key part of their investigation involved modifying a phenyl group attached to the core scaffold, a position analogous to the substituted aniline ring. The findings revealed that the nature and position of substituents had a significant impact on inhibitory activity.

| Compound ID (from source) | Substitution on Phenyl Ring | Relative IDO1 Inhibitory Activity |

|---|---|---|

| 8d | None (unsubstituted) | Not effective |

| 8a | para-tolyl (CH₃) | Baseline effective |

| 8b | meta-tolyl (CH₃) | Less effective than para |

| 8g | para-methoxy (OCH₃) | Less effective than para-tolyl |

| 8h | para-chloro (Cl) | More effective than para-tolyl |

| 8i | para-bromo (Br) | More effective than para-tolyl |

In this specific study, the introduction of a halogen atom (chlorine or bromine) at the para-position resulted in more potent inhibitors than a methyl or methoxy group. nih.gov This type of analysis demonstrates how modifying substituents on an aromatic ring—analogous to creating derivatives of 3-iodo-4-methoxyaniline—can fine-tune biological activity. Such studies are essential for optimizing lead compounds into effective drug candidates.

Application of Analogues in Specific Research Areas

The derivatives and analogues of iodinated anilines are valuable tools in various research fields, particularly in the development of probes for biomedical imaging.

Single-Photon Emission Computed Tomography (SPECT) is a nuclear medicine imaging technique that uses gamma-emitting radioisotopes to visualize biological processes in vivo. nih.gov Iodinated aromatic compounds are excellent candidates for developing SPECT agents because iodine has several radioisotopes suitable for imaging, most notably Iodine-123. researchgate.net

The iodo-methoxyaniline scaffold can be readily adapted for this purpose. A non-radioactive analogue can be synthesized and tested for its ability to bind to a specific biological target (e.g., a receptor, enzyme, or protein aggregate). If the compound shows promising affinity and selectivity, a radiolabeled version can be synthesized by replacing the stable iodine atom with a radioisotope like ¹²³I.

Quinolone and Quinoline Derivatives

Quinolone and quinoline skeletons are significant heterocyclic scaffolds found in a wide array of pharmacologically active compounds. The synthesis of derivatives from 3-iodo-4-methoxyaniline introduces a unique combination of substituents—an iodine atom and a methoxy group—which can influence the biological activity and provide a handle for further chemical modifications. The preparation of such derivatives often employs classic organic reactions tailored for quinoline synthesis, such as the Doebner reaction, Doebner-Miller reaction, and electrophilic cyclization.

One of the most common methods for synthesizing quinoline-4-carboxylic acids is the Doebner reaction . This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. iipseries.orgwikipedia.org When using 3-iodo-4-methoxyaniline as the aniline component, it would react with an appropriate aldehyde and pyruvic acid to yield a 7-iodo-6-methoxyquinoline-4-carboxylic acid derivative. The reaction is typically catalyzed by acids and proceeds through the formation of an imine, followed by reaction with the enol of pyruvic acid, cyclization, and subsequent oxidation to the quinoline ring system. wikipedia.orgnih.gov The Doebner reaction is advantageous due to the accessibility of a wide variety of anilines and aldehydes, allowing for the creation of a diverse library of quinoline derivatives. nih.gov

Another relevant synthetic route is the electrophilic cyclization of N-(2-alkynyl)anilines . This method allows for the synthesis of a variety of substituted quinolines, including those containing halogens at the 3-position. nih.gov The process involves the reaction of an N-(2-alkynyl)aniline with an electrophilic halogen source, such as iodine monochloride (ICl) or iodine (I₂), which induces a 6-endo-dig cyclization to form the quinoline ring. nih.gov For 3-iodo-4-methoxyaniline, this would first require N-alkynylation to form the corresponding N-(2-alkynyl)-3-iodo-4-methoxyaniline intermediate. Subsequent treatment with an electrophile would lead to the formation of a polysubstituted quinoline. Halogen-containing quinolines are of particular interest as the halogen atom can be crucial for the compound's bioactivity and serves as a site for further structural elaboration through cross-coupling reactions. nih.gov

Research on iodo-quinoline derivatives has highlighted their potential as antimicrobial agents. For instance, a library of 6-iodo-substituted carboxy-quinolines, synthesized via a one-pot, three-component method using iodo-aniline, pyruvic acid, and various aldehydes, demonstrated in vitro antimicrobial activity against S. epidermidis and varying antifungal activity against C. parapsilosis. nih.gov These findings suggest that quinoline derivatives bearing an iodine atom are promising scaffolds for the development of new antimicrobial agents. nih.gov

Table 1: Synthesis of Quinolone and Quinoline Derivatives

| Starting Material | Reaction Type | Reagents | Product Class |

|---|---|---|---|

| 3-Iodo-4-methoxyaniline | Doebner Reaction | Aldehyde, Pyruvic Acid | 7-Iodo-6-methoxyquinoline-4-carboxylic acid derivatives |

Triazole-Aniline Conjugates

The conjugation of an aniline moiety with a triazole ring can lead to hybrid molecules with interesting pharmacological properties. The most prominent method for the synthesis of 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.gov This reaction is highly efficient, regioselective, and proceeds under mild conditions, making it ideal for creating complex molecules. nih.gov